rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride (rac-3-DBAA-d5 HCl) is an impurity found in the medication Acebutolol. Acebutolol is a beta-blocker drug used to treat high blood pressure and heart conditions. Impurities are unwanted substances present in small amounts within a drug product.
rac-3-DBAA-d5 HCl is primarily a reference material used in scientific research related to Acebutolol. Here are some potential applications:
rac-3-DBAA-d5 HCl can be used as a standard for analytical techniques like chromatography or mass spectrometry []. These techniques help researchers identify and quantify the amount of rac-3-DBAA-d5 HCl present in Acebutolol samples. This information is crucial for ensuring the quality and purity of the drug product.
Deuterated compounds like rac-3-DBAA-d5 HCl can be used as internal standards in studies investigating Acebutolol metabolism. By comparing the signal of the unlabeled compound to the isotopically labeled standard, scientists can track the breakdown products of Acebutolol in the body and measure their concentrations []. This helps researchers understand how the drug is processed by the body and identify potential metabolites.
Rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is a deuterated derivative of Acebutolol, a beta-blocker primarily used to manage hypertension and certain cardiac arrhythmias. The compound is characterized by its molecular formula and a molecular weight of approximately 405.97 g/mol . This compound serves as an impurity in the synthesis of Acebutolol, which is marketed under various brand names, including Sectral .
The chemical reactivity of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride can be explored through its interactions with various reagents. The presence of functional groups such as the butanoyl and hydrochloride moieties allows it to participate in nucleophilic substitutions and acylation reactions. Specific reactions include:
These reactions are essential for understanding the compound's stability and behavior in biological systems.
Rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride shares pharmacological properties with its parent compound, Acebutolol. It exhibits beta-adrenergic blocking activity, which results in decreased heart rate and myocardial contractility. This activity is beneficial in treating conditions such as:
Additionally, deuterated compounds often show altered pharmacokinetics, potentially leading to improved therapeutic profiles or reduced side effects .
The synthesis of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride typically involves several steps:
This multi-step synthesis allows for precise control over the final product's isotopic composition and purity .
Rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is primarily utilized in:
Interaction studies involving rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride focus on its binding affinity to beta-adrenergic receptors and potential drug-drug interactions. Research indicates that deuterated compounds may exhibit different binding kinetics compared to their non-deuterated counterparts, potentially affecting efficacy and safety profiles .
Several compounds share structural similarities with rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride, including:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Acebutolol | Non-deuterated version, widely used beta-blocker | |
| N-Desbutyroyl-Acebutolol-d5 | Lacks butanoyl group, different pharmacological profile | |
| Diacetolol-D7 | Contains two acetyl groups, alters pharmacokinetics | |
| N-(4-Hydroxyphenyl)butyramide | Different functional groups, not a beta-blocker |
Rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride is unique due to its specific deuteration and structural modifications that may influence its biological activity and interactions compared to these similar compounds .
The retrosynthetic analysis of rac 3-Deacetyl-3-butanoyl Acebutolol-d5 Hydrochloride involves strategic disconnection of the molecular framework to identify suitable synthetic precursors and deuterium incorporation sites [1]. The target compound represents a deuterated analog of a known acebutolol impurity, requiring careful consideration of both the synthetic pathway and selective deuterium placement [2] [3].
The molecular structure features a butanoyl group replacing the acetyl moiety found in acebutolol, with five strategically positioned deuterium atoms [4]. Key retrosynthetic disconnections include the ether linkage between the aromatic ring and the propanol chain, the amide bond connecting the butanoyl group to the aniline derivative, and the critical positions for deuterium incorporation [5] [6].
The retrosynthetic approach identifies three primary synthetic strategies: direct modification of acebutolol precursors with deuterated reagents, convergent synthesis from deuterated building blocks, and late-stage deuteration of the non-deuterated analog [1]. Each approach presents distinct advantages in terms of deuterium incorporation selectivity and synthetic efficiency.
Selective hydrogen-deuterium exchange represents the most versatile approach for deuterium incorporation into acebutolol derivatives [7] [8]. The acetyl methyl group demonstrates exceptional reactivity toward deuteration through keto-enol tautomerization mechanisms [7]. When acebutolol is exposed to deuterium oxide under mildly basic conditions, the α-hydrogen atoms adjacent to the carbonyl group undergo facile exchange following the pathway CH₃→CH₂D→CHD₂→CD₃ [7].
The exchange process proceeds through well-established keto-enol equilibrium chemistry [7]. The enol form facilitates rapid proton exchange with the deuterated solvent, with the reaction proceeding at physiological pH without requiring strong bases or elevated temperatures [7]. Studies demonstrate that complete deuteration at the acetyl position occurs within 210 minutes at room temperature when using potassium carbonate or sodium deuteroxide as catalysts [7].
For the propoxy chain deuteration, selective hydrogen-deuterium exchange employs deuterated methanol as both solvent and deuterium source [9]. The reaction conditions require acid catalysis at moderate temperatures to achieve selective incorporation while minimizing scrambling at other reactive sites [9]. Deuterium incorporation at secondary carbon positions demonstrates slower kinetics compared to primary positions, allowing for controlled selectivity through reaction time optimization [10].
Metal-catalyzed deuteration provides superior regioselectivity for aromatic and aliphatic positions [11] [12]. Iridium-based catalysts demonstrate exceptional performance for directed deuteration of aromatic compounds using deuterium oxide as the isotope source [11]. The catalytic system operates under hydrogen pressure at elevated temperatures, facilitating hydrogen-deuterium exchange at specific aromatic positions guided by directing groups [12].
Palladium catalysis enables selective deuteration of benzylic positions through hydrogen-deuterium exchange mechanisms [13]. Single-atom palladium catalysts dispersed on suitable supports provide excellent site-selectivity for α-positions relative to aromatic rings [13]. The reaction conditions employ deuterium oxide under mild reducing atmosphere, allowing for controlled deuterium incorporation without affecting other functional groups [13].
Ruthenium complexes demonstrate particular utility for α-deuteration of alcohols and amines [14]. The catalytic mechanism involves reversible dehydrogenation followed by deuterium incorporation from deuterated solvents [14]. This approach proves especially valuable for deuterating the hydroxyl-bearing carbon in the propanol chain of acebutolol derivatives [14].
Iron-catalyzed deuteration using nanostructured catalysts provides scalable alternatives to precious metal systems [12]. Cellulose-supported iron catalysts enable efficient deuteration of heteroaromatic compounds using deuterium oxide under hydrogen pressure [12]. The heterogeneous catalyst system demonstrates excellent recyclability and minimal metal leaching, making it suitable for large-scale applications [12].
The purification of deuterated compounds presents unique challenges due to the minimal physical property differences between deuterated and non-deuterated analogs [15]. High-performance liquid chromatography emerges as the primary separation technique, with reverse-phase systems providing excellent resolution for acebutolol derivatives [16] [15].
Reverse-phase high-performance liquid chromatography using octadecylsilane stationary phases demonstrates superior performance for deuterated pharmaceutical purification [16]. The mobile phase composition typically employs acetonitrile-water gradients with volatile buffer additives such as ammonium acetate or trifluoroacetic acid [15]. Temperature control becomes critical for thermally labile compounds, with separations performed at reduced temperatures to minimize degradation [15].
Semi-preparative scale purification requires careful optimization of injection volumes and detection sensitivity [17]. The isotope effect in chromatographic systems remains minimal for most separation modes, necessitating alternative selectivity mechanisms [18]. Chiral stationary phases demonstrate enhanced separation capabilities for deuterated enantiomers due to differential hydrogen bonding interactions [18].
Crystallization provides an alternative purification approach when sufficient solubility differences exist between deuterated and non-deuterated compounds [19]. The crystallization process often benefits from mixed solvent systems and controlled cooling rates to achieve optimal purity levels [19]. Recrystallization procedures may require multiple cycles to achieve pharmaceutical-grade purity specifications [19].
Lyophilization and rotary evaporation represent the primary drying techniques for aqueous fraction collections [15]. Low-temperature evaporation prevents thermal decomposition while removing volatile solvents [15]. Azeotropic drying with acetonitrile facilitates complete water removal from highly aqueous samples [15].
Isotopic scrambling represents the most significant challenge in deuterated compound synthesis [20]. Rapid hydrogen-deuterium exchange in protic solvents leads to uncontrolled deuterium distribution throughout the molecule [8]. The solution involves using aprotic solvents and controlling reaction pH to minimize unwanted exchange processes [9].
Regioselectivity issues arise when multiple reactive sites compete for deuterium incorporation [11]. Protecting group strategies provide effective solutions by temporarily blocking reactive positions [21]. Alternatively, directed deuteration using metal catalysts enables site-selective incorporation guided by coordinating functional groups [11].
Catalyst deactivation poses significant challenges in metal-catalyzed deuteration reactions [10]. Catalyst poisoning by impurities or product inhibition reduces reaction efficiency [10]. Solutions include catalyst regeneration protocols, high-purity starting materials, and continuous catalyst replenishment in flow systems [22].
Product instability under reaction conditions requires careful optimization of temperature and atmosphere control [15]. Thermal decomposition pathways become prominent at elevated temperatures, necessitating low-temperature reaction protocols [15]. Inert atmosphere conditions prevent oxidative degradation of sensitive functional groups [15].
Cost considerations for deuterated reagents demand efficient synthetic strategies [23]. Recovery and recycling of deuterium-containing solvents provide economic benefits [23]. In-house synthesis of deuterated building blocks offers cost advantages over commercial procurement for large-scale operations [23].
Scale-up of deuterated compound synthesis requires addressing heat and mass transfer limitations inherent in larger reaction vessels [12]. Continuous flow reactors provide superior control over reaction parameters while enabling efficient scaling [22]. Modular reactor design allows for parallel processing to achieve target production volumes [22].
Temperature control becomes increasingly challenging at larger scales due to heat accumulation [12]. Efficient heat exchange systems and temperature monitoring throughout the reaction mass ensure uniform conditions [12]. External cooling systems may be necessary for highly exothermic deuteration reactions [12].
Mass transfer limitations affect deuterium incorporation rates in heterogeneous catalytic systems [12]. Improved mixing and catalyst dispersion enhance reaction efficiency at larger scales [12]. Gas-liquid mass transfer optimization becomes critical for reactions employing deuterium gas as the isotope source [24].
Equipment considerations include the availability of deuterium-compatible materials and specialized handling systems [12]. Stainless steel reactors with appropriate sealing systems prevent deuterium loss during processing [12]. Analytical monitoring requires sampling systems that maintain sample integrity throughout the scaling process [12].
Quality control protocols must address the unique challenges of deuterated compound analysis [25]. High-resolution mass spectrometry provides definitive isotopic purity determination [25]. Nuclear magnetic resonance spectroscopy using deuterium detection enables quantitative assessment of deuterium incorporation and distribution [26].
Regulatory considerations for deuterated pharmaceuticals require adherence to specialized guidelines for isotopically labeled compounds [27]. Documentation of synthetic procedures and analytical characterization must meet pharmaceutical industry standards [27]. Process validation encompasses both chemical purity and isotopic integrity throughout the manufacturing sequence [27].